

Introduction: The Strategic Value of 5-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Iodobenzo[d]isoxazole**

Cat. No.: **B3174840**

[Get Quote](#)

The isoxazole ring system is a prominent feature in numerous biologically active compounds, contributing to their unique pharmacological profiles through specific molecular interactions.^[1] ^[2]^[3] The fusion of this heterocycle with a benzene ring to form the benzo[d]isoxazole (anthranil) core, combined with the strategic placement of an iodine atom, creates a powerful synthetic tool. The C-I bond at the 5-position is particularly amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse functional groups.^[4]^[5] This capability is paramount in the fields of medicinal chemistry and materials science, where the systematic modification of a core scaffold is essential for developing new therapeutic agents and functional materials.^[6]^[7] This document serves as a technical resource, elucidating the key chemical characteristics and synthetic applications of **5-Iodobenzo[d]isoxazole**.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research.

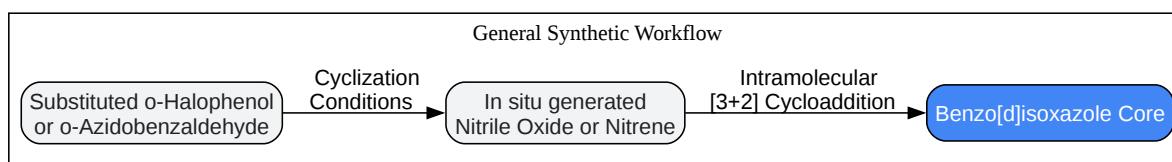
Core Properties and Safety Data

5-Iodobenzo[d]isoxazole is typically supplied as a solid and requires standard laboratory handling procedures. Key identification and safety data are summarized below.

Property	Value	Reference
IUPAC Name	5-iodo-1,2-benzisoxazole	
Molecular Formula	C ₇ H ₄ INO	
Molecular Weight	245.02 g/mol	Calculated
CAS Number	954371-46-1	
Physical Form	Solid	
Storage	Keep in dark place, sealed in dry, room temperature	

Safety Information:

- Pictogram: GHS07 (Exclamation mark)
- Signal Word: Warning
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).


Spectroscopic Characterization

While a dedicated public spectrum for **5-Iodobenzo[d]isoxazole** is not available, its spectroscopic signature can be reliably predicted based on the analysis of its constituent functional groups and data from analogous isoxazole structures.[\[8\]](#)[\[9\]](#)

Spectroscopy	Predicted Feature	Expected Range/Value
^1H NMR (CDCl_3)	Aromatic Protons (H-3, H-4, H-6, H-7)	δ 7.5 - 8.5 ppm
^{13}C NMR (CDCl_3)	Aromatic Carbons	δ 110 - 165 ppm
C-I Carbon	δ ~90-100 ppm	
IR (KBr/ATR)	C=N Stretch	\sim 1620-1650 cm^{-1}
C=C Aromatic Stretch	\sim 1450-1600 cm^{-1}	
C-I Stretch	\sim 500-600 cm^{-1}	
MS (EI)	Molecular Ion $[\text{M}]^+$	m/z 245
Fragment $[\text{M}-\text{I}]^+$		m/z 118

Synthesis of Benzo[d]isoxazoles

The synthesis of the benzo[d]isoxazole core can be achieved through various methods, often involving cyclization strategies. A common and effective approach is the [3+2] cycloaddition reaction, which can be mediated by reagents like iodobenzene diacetate to construct the heterocyclic ring from suitable precursors.[\[10\]](#)[\[11\]](#) Palladium-catalyzed C-H activation followed by annulation with aldehydes also represents a modern and efficient route to this scaffold.[\[12\]](#)

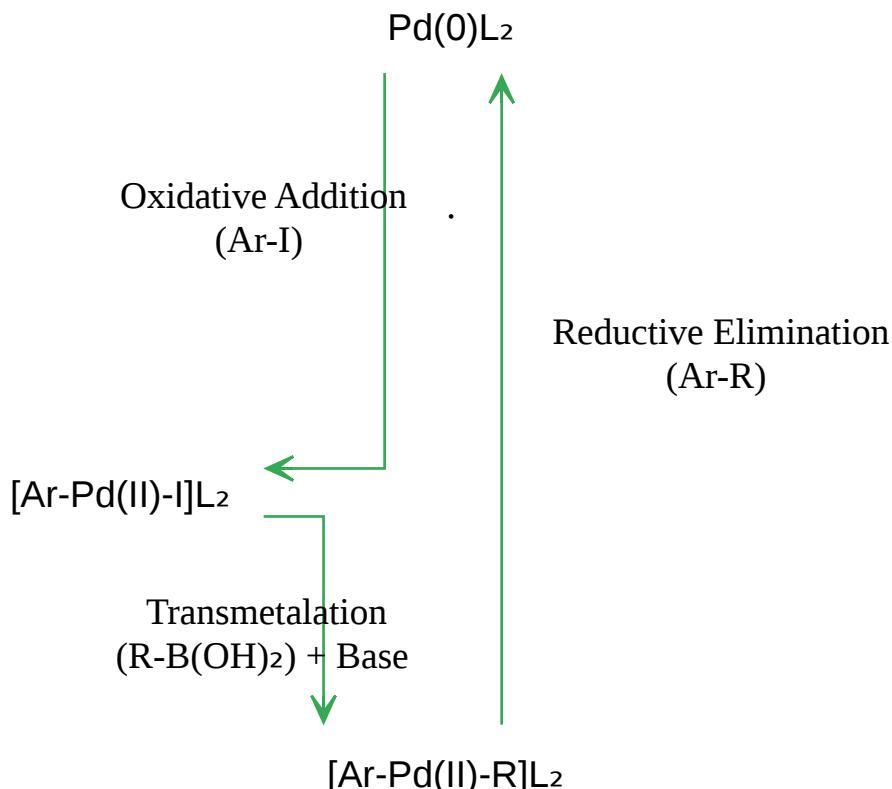
[Click to download full resolution via product page](#)

Caption: General workflow for benzo[d]isoxazole synthesis.

Protocol 3.1: Hypothetical Synthesis via Oxidative Cyclization

This protocol is a generalized procedure based on iodine(III)-mediated cyclization methods.[\[11\]](#)

- Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-5-iodobenzaldoxime in a suitable solvent such as aqueous methanol.
- Oxidant Addition: To the stirred solution, add 1.1 equivalents of iodobenzene diacetate (IBD) portion-wise at room temperature.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, quench the reaction with a 5% aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) and stir for 15 minutes.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield **5-Iodobenzo[d]isoxazole**.


Chemical Reactivity: A Hub for Cross-Coupling Chemistry

The true synthetic power of **5-Iodobenzo[d]isoxazole** lies in the reactivity of its C-I bond. This bond is an excellent electrophilic partner in a suite of palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-Heteroatom bond formation in modern organic synthesis.[\[5\]](#)

Suzuki-Miyaura Coupling: C-C Bond Formation

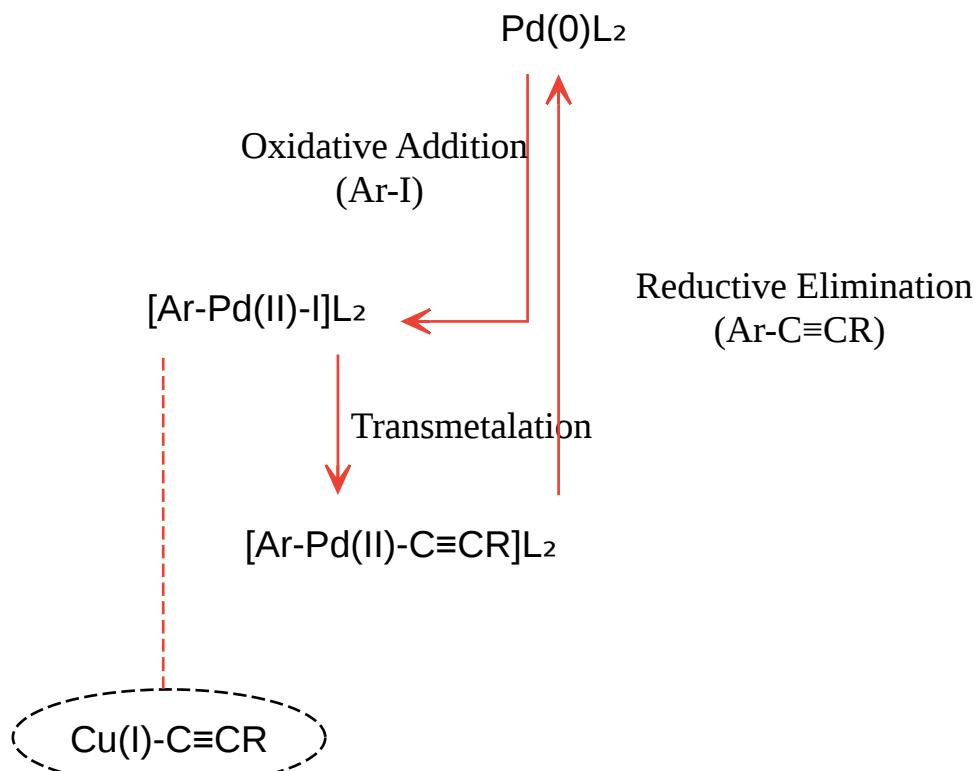
The Suzuki-Miyaura reaction enables the coupling of aryl halides with organoboron compounds, typically boronic acids or esters, to form biaryl structures.[\[13\]](#)[\[14\]](#) This reaction is

renowned for its mild conditions and high functional group tolerance, making it a cornerstone of pharmaceutical synthesis.^{[5][15]} For **5-Iodobenzo[d]isoxazole**, this provides a direct route to 5-aryl or 5-vinyl derivatives.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 4.1.1: Suzuki-Miyaura Coupling of 5-Iodobenzo[d]isoxazole


This protocol is adapted from general procedures for the Suzuki coupling of aryl iodides.^{[13][16]}

- Reaction Setup: To an oven-dried Schlenk flask, add **5-Iodobenzo[d]isoxazole** (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K_2CO_3 , 2.0 eq.), and the palladium catalyst (e.g., $Pd(PPh_3)_4$, 3-5 mol%).

- Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
- Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1), via syringe.
- Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours, monitoring by TLC.
- Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate. Purify the residue by column chromatography to obtain the 5-arylbenzo[d]isoxazole product.

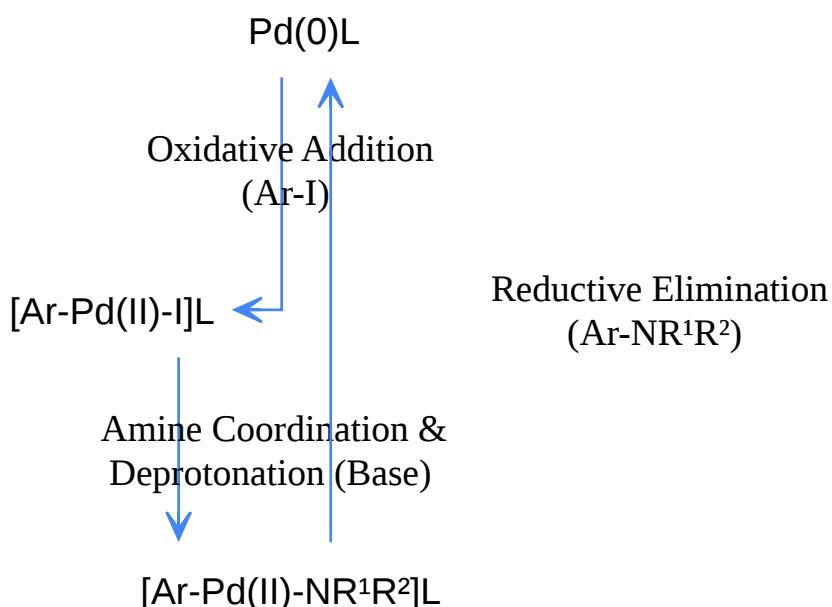
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling reaction is a highly efficient method for forming a bond between an aryl halide and a terminal alkyne.[17][18] This reaction, co-catalyzed by palladium and copper, provides direct access to arylalkynes, which are valuable intermediates in the synthesis of natural products and conjugated materials.[19]

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Protocol 4.2.1: Sonogashira Coupling of 5-Iodobenzo[d]isoxazole


This protocol is based on standard Sonogashira conditions.[\[17\]](#)[\[20\]](#)

- Reaction Setup: In a Schlenk flask, combine **5-Iodobenzo[d]isoxazole** (1.0 eq.), $\text{PdCl}_2(\text{PPh}_3)_2$ (2-4 mol%), and copper(I) iodide (CuI , 4-8 mol%).
- Degassing: Evacuate and backfill the flask with argon three times.
- Solvent and Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed base, typically a liquid amine like triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 eq.).
- Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.

- Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
- Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Wash the organic phase with saturated ammonium chloride solution, then brine. Dry over Na_2SO_4 , concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides.^[21] ^[22]^[23] This method has largely replaced harsher, classical techniques due to its broad substrate scope and functional group tolerance.^[24] Applying this to **5-Iodobenzo[d]isoxazole** allows for the direct installation of primary or secondary amines at the 5-position.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 4.3.1: Buchwald-Hartwig Amination of 5-Iodobenzo[d]isoxazole

This is a representative protocol using a common catalyst system.[\[21\]](#)[\[25\]](#)

- Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs_2CO_3), 1.4 eq.).
- Reagent Addition: Add **5-Iodobenzo[d]isoxazole** (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).
- Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
- Reaction: Seal the vial and heat to 80-110 °C with stirring for 12-24 hours. Monitor completion by TLC or LC-MS.
- Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, rinsing with ethyl acetate.
- Purification: Concentrate the filtrate and purify the crude product via column chromatography on silica gel to isolate the 5-aminobenzo[d]isoxazole derivative.

Conclusion

5-Iodobenzo[d]isoxazole is a highly valuable and versatile intermediate in organic synthesis. Its physicochemical properties are well-defined, and its reactivity is dominated by the C-I bond, which serves as an effective handle for a range of palladium-catalyzed cross-coupling reactions. The ability to perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allows for the controlled and efficient introduction of carbon and nitrogen substituents. This strategic utility cements its role as a key building block for constructing diverse molecular libraries for drug discovery and materials science applications. The protocols and mechanistic insights provided herein offer a robust foundation for researchers aiming to exploit the full synthetic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. esppublisher.com [esppublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sciarena.com [sciarena.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Iodine(III)-mediated [3 + 2] cyclization for one-pot synthesis of benzo[d]isoxazole-4,7-diols in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. m.youtube.com [m.youtube.com]
- 24. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 25. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [Introduction: The Strategic Value of 5-Iodobenzo[d]isoxazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3174840#what-are-the-chemical-properties-of-5-iodobenzo-d-isoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com